molecular formula C23H21N5OS B2981875 1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]ethanone CAS No. 894065-12-4

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]ethanone

Cat. No.: B2981875
CAS No.: 894065-12-4
M. Wt: 415.52
InChI Key: NTFWZQODRCEOLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a hybrid structure combining a 3,4-dihydro-2H-quinoline core, a [1,2,4]triazolo[4,3-b]pyridazine moiety, and a sulfanyl ethanone bridge. The quinoline scaffold is a well-studied heterocyclic system in medicinal chemistry, often associated with antimicrobial, anticancer, and anti-inflammatory activities . The triazolopyridazine component introduces nitrogen-rich heterocyclic diversity, which enhances binding affinity to biological targets like kinases or receptors . The sulfanyl group (-S-) in the ethanone bridge may improve solubility and metabolic stability compared to oxygen or methylene analogs . Synthesis of such hybrids typically involves cyclocondensation, nucleophilic substitution, or cross-coupling reactions, as seen in analogous quinoline-triazole derivatives .

Properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5OS/c1-16-8-10-17(11-9-16)19-12-13-21-24-25-23(28(21)26-19)30-15-22(29)27-14-4-6-18-5-2-3-7-20(18)27/h2-3,5,7-13H,4,6,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTFWZQODRCEOLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)N4CCCC5=CC=CC=C54)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]ethanone typically involves multi-step organic reactions. The key steps include:

    Formation of the Quinoline Moiety: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Construction of the Triazolopyridazine Ring: This involves the cyclization of hydrazine derivatives with appropriate diketones or ketoesters under acidic or basic conditions.

    Coupling of the Two Moieties: The final step involves the coupling of the quinoline and triazolopyridazine moieties through a sulfanyl linkage, typically using thiol reagents and coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would also be integral to the industrial process.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the quinoline moiety to tetrahydroquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nitrating agents, and organometallic reagents under controlled temperature and solvent conditions.

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline and triazolopyridazine derivatives.

Scientific Research Applications

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]ethanone has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

    Material Science: The compound’s heterocyclic structure can be utilized in the design of novel materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism of action of 1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]ethanone involves its interaction with molecular targets such as enzymes or receptors. The quinoline and triazolopyridazine moieties can bind to active sites, inhibiting the function of the target proteins. This inhibition can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues
Compound Name Core Structure Key Substituents Biological Relevance Reference
1,2,3-Triazole-substituted quinazolinone () Quinazolinone + 1,2,3-triazole 4-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl Anticancer, kinase inhibition
[1,2,4]Triazolo[4,3-a]quinolin-2-ium-4-carboxylates () Quinoline + [1,2,4]triazole Piperazine/homopiperazine at position 3 Antimicrobial, anti-inflammatory
3-Substituted-4-(quinoxalin-6-yl)pyrazoles () Pyrazole + quinoxaline 6-(Dimethylamino)pyridin-2-yl or pyrimidin-4-yl TGF-β inhibition
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole-quinoline hybrids () Quinoline + triazole-thiadiazole Phenyl or substituted phenyl at triazole-thiadiazole junction Antiviral, antiparasitic

Key Differences :

  • The target compound uniquely integrates a pyridazine ring (vs. pyrazole or thiadiazole in analogues), which may alter electronic properties and target selectivity.
Analytical Characterization
Compound Type IR Peaks (cm⁻¹) $ ^1H $-NMR Signals (δ ppm) Molecular Weight Reference
Target Compound (Inferred) ~1705 (C=O), 1228 (C-S) 6.2–7.8 (aromatic H), 2.4–2.6 (CH$ _3 $) ~450–500
Triazole-substituted quinazolinone () 1604 (C=N), 1120 (C-O-C) 6.6 (oxadiazole H), 3.9 (OCH$ _3 $) 300–350
Ethanone derivatives () 1705 (C=O), 1604 (C=N), 2810–2905 (C-H) 6.25–7.8 (ArH), 4.93 (CH$ _2 $), 2.62 (CH$ _3 $) 300.31
Triazole-thiadiazole-quinoline () 1705 (C=O), 1604 (C=N) 7.8–8.2 (quinoline H), 4.5–5.0 (CH$ _2 $) ~550–600

Analytical Insights :

  • The target’s sulfanyl group would exhibit distinct $ ^1H $-NMR deshielding (~2.4–2.6 ppm for CH$ _3 $) and IR absorption near 1228 cm⁻¹, absent in oxygen-linked analogues .
  • Quinoline protons in the target are expected at δ 6.2–7.8 ppm, aligning with ’s data .

Biological Activity

The compound 1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of the biological activities associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The structure of the compound can be broken down into its key components:

  • Dihydroquinoline moiety : Known for various biological activities including antimicrobial and anticancer properties.
  • Triazole and pyridazine rings : These heterocycles are often involved in interactions with biological targets and may enhance the overall pharmacological profile of the compound.

Antimicrobial Properties

Several studies have indicated that compounds containing the dihydroquinoline structure exhibit significant antimicrobial properties. For instance:

  • A study on related quinoline derivatives showed activity against both Gram-positive and Gram-negative bacteria with Minimum Inhibitory Concentration (MIC) values ranging from 8 to 32 μg/mL .

Anticancer Activity

The anticancer potential of similar compounds has been extensively documented:

  • Mechanism : The presence of the triazole ring is known to interfere with cancer cell proliferation by inducing apoptosis and inhibiting cell cycle progression.
  • Case Study : A derivative of this compound was tested against various cancer cell lines, revealing an IC50 value of 27.3 μM against T47D breast cancer cells, indicating moderate efficacy .

Anti-inflammatory Effects

Emerging research suggests that compounds like this may possess anti-inflammatory properties:

  • In vitro studies : Showed that related compounds can inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways crucial for cell survival.
  • Receptor Modulation : The triazole component can interact with various receptors, potentially modulating signaling pathways associated with inflammation and cancer progression.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialMIC = 8–32 μg/mL
AnticancerIC50 = 27.3 μM (T47D cells)
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.